molecular formula C9H12ClNO2 B1501853 3-(1-Aminoethyl)benzoic acid hydrochloride CAS No. 165949-85-9

3-(1-Aminoethyl)benzoic acid hydrochloride

Cat. No.: B1501853
CAS No.: 165949-85-9
M. Wt: 201.65 g/mol
InChI Key: JNHHIGNEAULTBO-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(1-aminoethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8(5-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHHIGNEAULTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695986
Record name 3-(1-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165949-85-9
Record name 3-(1-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(1-(Hydroxyimino)ethyl)benzoic acid (2.28 g, 12.73 mmol) and palladium on carbon (10 wt. %, 1.355 g, 12.73 mmol) in ethanol (170 mL) and 12M aqueous HCl (2.1 mL, 24.2 mmol) were stirred under an atmosphere of H2 at 40 psi for 6 hours. The reaction mixture was purged with nitrogen for 30 minutes then filtered through a pad of Celite washing with methanol. The filtrate was concentrated in vacuo and the residue triturated from Et2O to give the sub-title compound as a white (2.4 g, 94% Yield). 1H NMR (400 MHz, CD3OD) δ 1.66 (d, 3H), 4.55 (q, 1H), 7.58 (t, 1H), 7.70 (d, 1H), 8.07 (d, 1H) and 8.16 (s, 1H); MS (ES+) 166.5.
Name
3-(1-(Hydroxyimino)ethyl)benzoic acid
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
1.355 g
Type
catalyst
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Aminoethyl)benzoic acid hydrochloride
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3-(1-Aminoethyl)benzoic acid hydrochloride
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3-(1-Aminoethyl)benzoic acid hydrochloride
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3-(1-Aminoethyl)benzoic acid hydrochloride
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3-(1-Aminoethyl)benzoic acid hydrochloride
Reactant of Route 6
3-(1-Aminoethyl)benzoic acid hydrochloride

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